molecular formula C16H29O5P B14357013 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate CAS No. 90138-77-5

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate

Cat. No.: B14357013
CAS No.: 90138-77-5
M. Wt: 332.37 g/mol
InChI Key: NURNOAPICJSDAO-UHFFFAOYSA-N
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Description

2,6,7-Trioxa-1-phosphabicyclo[222]octan-4-YL dodecanoate is a chemical compound that belongs to the class of phosphabicyclo compounds These compounds are characterized by their unique bicyclic structure containing phosphorus, oxygen, and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate typically involves the reaction of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane with dodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phosphabicyclo compounds.

Scientific Research Applications

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized as a flame retardant additive in polymeric materials to enhance fire resistance.

Mechanism of Action

The mechanism of action of 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. In coordination chemistry, it acts as a ligand, forming stable complexes with transition metals and influencing their reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Similar structure but with an isopropyl group.

    4-Methyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane: Contains a methyl group instead of a dodecanoate ester.

    4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: An oxidized derivative with an ethyl group.

Uniqueness

2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octan-4-YL dodecanoate is unique due to its long-chain ester group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring hydrophobicity and compatibility with organic solvents.

Properties

CAS No.

90138-77-5

Molecular Formula

C16H29O5P

Molecular Weight

332.37 g/mol

IUPAC Name

2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl dodecanoate

InChI

InChI=1S/C16H29O5P/c1-2-3-4-5-6-7-8-9-10-11-15(17)21-16-12-18-22(19-13-16)20-14-16/h2-14H2,1H3

InChI Key

NURNOAPICJSDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OC12COP(OC1)OC2

Origin of Product

United States

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